尾参素
描述
Caudatin is a potential antitumor agent isolated from the traditional Chinese medicine “baishouwu”, which is the root tuber of Cynanchum auriculatum Royle ex Wight . It is a steroidal compound with anti-cancer and antiangiogenic properties .
Synthesis Analysis
Caudatin has been found to suppress the activation of c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) in HMC-1 cells . It also inhibited the mRNA expression and protein synthesis of pro-inflammatory cytokines .Molecular Structure Analysis
Caudatin can bind to PPARα as a ligand and augment the expression of ALP in microglial cells and in the brain of 3XTg-AD mice model . A molecular docking analysis and molecular simulation study with three-dimensional structures (3D) of Caudatin and mouse PPARα were carried out .Chemical Reactions Analysis
Caudatin suppressed activation of c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) in HMC-1 cells . It also suppressed nuclear translocation of catalytic subunit (p65) of nuclear factor (NF)-κB by blocking IκBα phosphorylation and degradation .Physical and Chemical Properties Analysis
Caudatin is a white powder with a molecular formula of C28H42O7 and a molecular weight of 490.6 .科学研究应用
抗肿瘤剂
尾参素是一种从传统中药“白首乌”中分离出的潜在抗肿瘤剂,白首乌是萝藦科植物耳叶牛皮消的块根 {svg_1}. 它在几种不同的肿瘤细胞系中,对人肝癌细胞系SMMC7721表现出选择性 {svg_2}.
抗肝癌作用
体内试验已通过小鼠H22实体瘤模型验证了尾参素对肝癌的抑制作用 {svg_3}. 这表明尾参素可用于治疗肝癌。
药代动力学和组织分布
已经进行研究以了解尾参素在正常大鼠和二乙基亚硝胺诱导的肝癌模型大鼠中的药代动力学和组织分布 {svg_4}. 这有助于理解尾参素的生物药剂学特性。
肝细胞癌 (HCC) 的治疗
尾参素已被研究用于其对HCC的影响。 在HCC模型大鼠的血浆和肝脏中发现尾参素暴露量增加,这将有助于更好地了解尾参素在治疗HCC疾病中的药理作用 {svg_5}.
改善认知功能
研究发现尾参素可通过诱导小鼠模型的自体吞噬来改善认知功能并减轻阿尔茨海默病的缺陷 {svg_6}. 这表明尾参素可用于治疗阿尔茨海默病。
激活自噬-溶酶体途径 (ALP)
尾参素可以作为配体与PPARα结合,并增强小胶质细胞和3XTg-AD小鼠模型脑中ALP的表达 {svg_7}. 这种ALP的激活可能阻止阿尔茨海默病中Aβ和磷酸化Tau的过度产生 {svg_8}.
作用机制
Target of Action
Caudatin, a C-21 steroidal glycoside, primarily targets Peroxisome proliferator-activated receptor alpha (PPARα) and Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1) . PPARα is a transcription factor that can activate autophagy and regulate the transcription factor EB (TFEB), a key regulator of the autophagy-lysosomal pathway (ALP) . TNFAIP1 is a protein that is downregulated in various cancer cells and tissues .
Mode of Action
Caudatin binds to PPARα as a ligand, augmenting the expression of ALP in microglial cells and in the brain of mice models . It activates PPARα and transcriptionally regulates TFEB, augmenting lysosomal degradation of amyloid beta (Aβ) and phosphorylated-Tau (phospho-Tau) aggregates in Alzheimer’s disease (AD) cell models . Caudatin also directly regulates TNFAIP1 expression in a concentration-dependent manner, associated with the downregulation of NF-κB and upregulation of BAX/BcL-2 ratio and caspase-3 .
Biochemical Pathways
Caudatin impacts several biochemical pathways. It suppresses the activation of c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) in cells . It also blocks the nuclear translocation of the catalytic subunit (p65) of nuclear factor (NF)-κB by blocking IκBα phosphorylation and degradation . Furthermore, it reduces levels of activated-caspase-1 protein and activation of caspase-1 . In cancer cells, it inhibits the Wnt/β-Catenin signaling pathway .
Pharmacokinetics
Caudatin’s pharmacokinetic properties have been studied in both conventional rats and hepatocellular carcinoma (HCC) model rats . Significant differences were observed between the two groups in terms of maximum concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), area under the concentration-time curve (AUC0-t, AUC0-∞), mean residence time (MRT0-t and MRT0-∞), and oral clearance (CL/F) . Increased exposures of caudatin were found in the plasma and livers of HCC model rats .
Result of Action
Caudatin has shown to inhibit cell proliferation, colony formation, migration, and spheroid formation, and induce cell apoptosis . It decreases AD pathogenesis and ameliorates cognitive dysfunction in mouse models . In cancer cells, it suppresses cell proliferation and invasion by reducing Hexokinase 2 (HK2) and lactate dehydrogenase (LDHA) expression .
Action Environment
While specific studies on how environmental factors influence Caudatin’s action are limited, it’s known that environmental factors can significantly impact the effectiveness of many drugs. Factors such as diet, physical activity, microbiome, inflammation, chronic stress, and exposure to pollutants can influence the body’s response to medication
安全和危害
生化分析
Biochemical Properties
Caudatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor that Caudatin binds to as a ligand . This binding augments the expression of the autophagy-lysosomal pathway (ALP) in microglial cells and the brain, which is crucial for the degradation of amyloid beta and phosphorylated-Tau aggregates in Alzheimer’s disease models .
Cellular Effects
Caudatin exerts various effects on different cell types and cellular processes. In microglial cells, it enhances the autophagy-lysosomal pathway, leading to the degradation of toxic protein aggregates . In hepatocellular carcinoma cells, Caudatin has shown selective inhibitory action, reducing tumor growth and proliferation . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, Caudatin exerts its effects through several mechanisms. It binds to PPARα, activating it and subsequently regulating the transcription of genes involved in the autophagy-lysosomal pathway . This activation leads to the degradation of amyloid beta and phosphorylated-Tau aggregates, reducing Alzheimer’s disease pathogenesis . Additionally, Caudatin’s interaction with other biomolecules, such as enzymes involved in cancer cell metabolism, contributes to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Caudatin change over time. Studies have shown that Caudatin remains stable and effective in inducing autophagy and reducing protein aggregates over extended periods
Dosage Effects in Animal Models
The effects of Caudatin vary with different dosages in animal models. In Alzheimer’s disease models, oral administration of Caudatin has been shown to decrease pathogenesis and ameliorate cognitive dysfunction . In hepatocellular carcinoma models, Caudatin demonstrated dose-dependent inhibitory effects on tumor growth . High doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
Caudatin is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate autophagy and lysosomal degradation . In hepatocellular carcinoma models, Caudatin affects metabolic flux and metabolite levels, contributing to its anticancer properties . Understanding these pathways is crucial for optimizing Caudatin’s therapeutic potential.
Transport and Distribution
Within cells and tissues, Caudatin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . In hepatocellular carcinoma models, increased exposure of Caudatin was observed in the plasma and liver, indicating its effective distribution to target tissues .
Subcellular Localization
Caudatin’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In Alzheimer’s disease models, Caudatin’s localization to lysosomes is crucial for its role in enhancing the autophagy-lysosomal pathway . Understanding its subcellular distribution can provide insights into its therapeutic mechanisms.
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Caudatin involves the synthesis of the intermediate compound, dihydrokaempferol, which is then converted to Caudatin through a series of reactions.", "Starting Materials": [ "Phloracetophenone", "Benzaldehyde", "Ethyl Acetoacetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium carbonate", "Methanesulfonic acid", "Potassium carbonate", "Methyl iodide", "Lithium aluminum hydride", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of chalcone\nPhloracetophenone and benzaldehyde are reacted in the presence of sodium hydroxide to form chalcone.", "Step 2: Synthesis of dihydrokaempferol\nChalcone is reacted with ethyl acetoacetate in the presence of hydrochloric acid to form dihydrokaempferol.", "Step 3: Synthesis of Caudatin\nDihydrokaempferol is first acetylated with acetic anhydride in the presence of sodium acetate to form diacetyl dihydrokaempferol. This is then reduced with sodium borohydride in the presence of acetic acid to form diacetyl caudatin. Finally, diacetyl caudatin is hydrolyzed with methanesulfonic acid in the presence of potassium carbonate to form Caudatin.", "Step 4: Purification\nCaudatin is then purified by recrystallization from methanol and washed with water and dried." ] } | |
CAS 编号 |
38395-02-7 |
分子式 |
C28H42O7 |
分子量 |
490.6 g/mol |
IUPAC 名称 |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1 |
InChI 键 |
VWLXIXALPNYWFH-UXGQNDOZSA-N |
手性 SMILES |
CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@@](CC4)(C(=O)C)O)C)O)O)O)C)/C |
SMILES |
CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |
规范 SMILES |
CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |
外观 |
Powder |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of caudatin in cancer cells?
A1: Research suggests that caudatin exerts its anticancer effects by interacting with multiple signaling pathways implicated in cancer development and progression. The Wnt/β-catenin signaling pathway is a key target, as evidenced by studies demonstrating caudatin's ability to reduce β-catenin expression and inhibit the expression of downstream target genes such as CyclinD1 and c-MYC [, ]. Furthermore, caudatin has been shown to modulate the Raf/MEK/ERK pathway, leading to a reduction in the expression of proteins involved in cell proliferation and survival [].
Q2: How does caudatin's modulation of the Wnt/β-catenin pathway contribute to its anticancer effects?
A2: The Wnt/β-catenin pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in various cancers. Caudatin has been demonstrated to downregulate β-catenin expression, leading to the suppression of downstream target genes like CyclinD1 and c-MYC that are involved in cell cycle progression and proliferation [, ]. This inhibition of the Wnt/β-catenin pathway ultimately contributes to reduced cancer cell growth and survival.
Q3: Does caudatin affect the tumor microenvironment?
A3: Yes, studies have shown that caudatin can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It achieves this by suppressing the VEGF-VEGFR2-AKT/FAK signal axis, ultimately reducing tumor growth and metastasis [].
Q4: Beyond its effects on cell proliferation and angiogenesis, what other cellular processes are influenced by caudatin?
A4: Caudatin has been found to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. This has been linked to the activation of caspases, a family of proteases involved in the execution of apoptosis [, ]. Moreover, caudatin has been shown to inhibit glycolysis, a metabolic pathway frequently upregulated in cancer cells, leading to reduced energy production and potentially contributing to its anticancer effects [].
Q5: What is the molecular formula and weight of caudatin?
A5: Caudatin has the molecular formula C29H44O7 and a molecular weight of 504.66 g/mol [, , ].
Q6: What spectroscopic techniques have been used to characterize the structure of caudatin?
A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), have been extensively employed to elucidate the structure of caudatin and its derivatives [, , , , ].
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of caudatin?
A7: While research on the comprehensive PK/PD profile of caudatin is ongoing, some studies have explored its pharmacokinetic properties. Following oral administration in rats, caudatin exhibits nonlinear pharmacokinetics, indicating that its absorption and elimination processes may be saturable []. Notably, studies have observed increased exposure of caudatin in the plasma and livers of hepatocellular carcinoma (HCC) model rats compared to healthy rats []. This suggests potential differences in the ADME of caudatin in the context of HCC.
Q8: Has caudatin been detected in the gastrointestinal tract after oral administration, and what is its metabolic fate?
A8: Yes, studies employing liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) have detected caudatin and its metabolites in the gastrointestinal tract following oral administration. The primary metabolic pathways identified include hydrolysis, hydrogenation, demethylation, and hydroxylation []. Interestingly, specific strains of intestinal bacteria, such as Bacillus sp. and Enterococcus sp., have been implicated in the metabolism of caudatin [].
Q9: What types of in vitro assays have been used to assess the anticancer activity of caudatin?
A9: Researchers have employed a range of in vitro assays to evaluate caudatin's anticancer properties. These include cell viability assays (e.g., MTT assay), cell cycle analysis, apoptosis assays (e.g., Annexin V staining, caspase activity assays), and migration/invasion assays (e.g., Transwell assays) [, , , , , ].
Q10: Has the efficacy of caudatin been evaluated in preclinical animal models of cancer?
A10: Yes, caudatin's anticancer activity has been investigated in various preclinical animal models. For instance, in a subcutaneous tumor xenograft model using nude mice, caudatin administration significantly reduced tumor weight and suppressed the expression of proteins involved in stemness, glycolysis, and the Raf/MEK/ERK pathway []. Additionally, caudatin has shown promising results in a diethylnitrosamine (DEN)-induced HCC rat model, reducing the number and size of liver nodules and alleviating inflammatory markers [].
Q11: Have any modifications to the caudatin structure been explored to enhance its activity or improve its pharmacological properties?
A11: Yes, several studies have investigated the SAR of caudatin and synthesized various derivatives to identify structural features critical for its activity and potentially enhance its therapeutic potential. For example, introducing halogenated acyl groups or amino aryl groups to the C3β position of caudatin has been shown to enhance its anti-viability activity against cancer cell lines []. These findings provide valuable insights for further optimization of caudatin analogs as potential anticancer agents.
Q12: Is there any information available regarding the stability of caudatin under different storage conditions?
A12: While comprehensive stability data for caudatin is limited in the provided literature, certain studies have assessed its stability under specific conditions. For instance, one study demonstrated that caudatin remained stable in rat plasma samples following storage at -20°C for at least 30 days []. Further investigations are needed to fully elucidate the stability profile of caudatin under various conditions, including temperature, pH, and light exposure.
Q13: What analytical techniques have been employed for the detection and quantification of caudatin in biological samples?
A13: Researchers have primarily utilized high-performance liquid chromatography (HPLC) coupled with various detection methods, including mass spectrometry (MS) and ultraviolet (UV) detectors, to analyze caudatin in biological samples. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence due to its sensitivity and selectivity in quantifying caudatin levels in plasma and tissues [, , ]. These analytical methods have been crucial for pharmacokinetic studies and investigations into the metabolism of caudatin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。